molecular formula C21H15ClF4N6O3S2 B1442530 4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide CAS No. 1354818-96-4

4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide

Cat. No. B1442530
M. Wt: 575 g/mol
InChI Key: XGPDJOZWOGPDLD-UHFFFAOYSA-N
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Description

4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide is a useful research compound. Its molecular formula is C21H15ClF4N6O3S2 and its molecular weight is 575 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • The zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing Schiff base, has been identified as a potential photosensitizer in photodynamic therapy, especially for cancer treatment. Its high singlet oxygen quantum yield and good fluorescence properties make it a suitable candidate for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Compounds with structures related to the queried chemical have demonstrated significant antimicrobial activity. This includes the synthesis and evaluation of Schiff base, azetidinones, and thiazolidinones derivatives, which have shown excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).

Anti-Inflammatory and Analgesic Properties

  • Studies have indicated the potential of these compounds in treating pathological pain in mice. A series of benzenesulfonamides derivatives were tested for their effects on a pathological pain model, showing anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders in animals (Lobo et al., 2015).

Anticancer Activity

  • The anticancer activity of celecoxib derivatives, which are structurally similar to the queried compound, has been examined. These derivatives showed promising results against various cancer cell lines, with some compounds demonstrating marked activity and potential as therapeutic agents (Küçükgüzel et al., 2013).

Cytotoxicity and CA Inhibition

  • Some benzenesulfonamides derivatives have been found to exhibit cytotoxic activities and potential as carbonic anhydrase inhibitors, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

properties

IUPAC Name

4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N6O3S2/c22-14-6-19(37(33,34)31-20-30-28-10-36-20)15(23)7-18(14)35-17-2-1-11(21(24,25)26)5-13(17)16-3-4-29-32(16)12-8-27-9-12/h1-7,10,12,27H,8-9H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPDJOZWOGPDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)C(F)(F)F)OC4=CC(=C(C=C4Cl)S(=O)(=O)NC5=NN=CS5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide
Reactant of Route 6
4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide

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